molecular formula C7H15NO B14917833 2-[3-(Methylamino)cyclobutyl]ethanol

2-[3-(Methylamino)cyclobutyl]ethanol

Cat. No.: B14917833
M. Wt: 129.20 g/mol
InChI Key: ZFXFYALQXQPORC-UHFFFAOYSA-N
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Description

2-[3-(Methylamino)cyclobutyl]ethanol is a synthetic organic compound featuring a cyclobutane ring core substituted with both methylamino and ethanol functional groups. This structure places it in a class of cyclobutylamine derivatives, which are of significant interest in modern organic synthesis and medicinal chemistry research . Compounds with similar structural motifs, such as the incorporation of a cyclobutyl ring with amine and alcohol functionalities, are frequently investigated as key synthetic intermediates or building blocks in pharmaceutical development . The molecular framework allows for exploration in various research applications, including the synthesis of more complex molecules and the study of structure-activity relationships. The primary value of this compound for researchers lies in its potential as a versatile scaffold. The reactive amine and alcohol groups enable further chemical modifications, making it a potential precursor for creating libraries of novel compounds for biological screening. Research into analogous structures suggests potential interest in this compound for early-stage drug discovery projects . This product is strictly for research use in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-[3-(methylamino)cyclobutyl]ethanol

InChI

InChI=1S/C7H15NO/c1-8-7-4-6(5-7)2-3-9/h6-9H,2-5H2,1H3

InChI Key

ZFXFYALQXQPORC-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(C1)CCO

Origin of Product

United States

Preparation Methods

[2+2] Photocycloaddition

  • Method : Reaction of dichloroketene (generated from trichloroacetyl chloride and Na(Hg)) with styrene derivatives under UV light yields 2,2-dichlorocyclobutanones.
  • Example :
    $$
    \text{Trichloroacetyl chloride} \xrightarrow{\text{Na(Hg)}} \text{Dichloroketene} \xrightarrow{\text{Styrene, UV}} 2,2-\text{dichloro-3-phenylcyclobutanone}
    $$
  • Yield : ~50%.
  • Limitations : Requires toxic reagents (Na/Hg) and generates stereochemical mixtures.

Cyclization of Diols or Ketones

  • Grignard Addition : 3-Oxocyclobutane carboxylic acid reacts with methylmagnesium chloride to form 3-hydroxy-3-methylcyclobutane derivatives.
  • Conditions : THF, −32°C → RT, 24h.
  • Yield : 39%.

Introduction of the Methylamino Group

Reductive Amination

  • Substrate : Cyclobutanone intermediate.
  • Reagents : Methylamine, NaBH$$3$$CN (or NaBH$$4$$) in methanol.
  • Mechanism :
    $$
    \text{R-C=O} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{R-CH(NHCH}3\text{)-OH}
    $$
  • Yield : 85–90%.

Alkylation of Primary Amines

  • Method : Reacting cyclobutylbromide with methylamine under basic conditions.
  • Conditions : K$$2$$CO$$3$$, DMF, 80°C, 12h.
  • Challenges : Over-alkylation risks; requires stoichiometric control.

Synthesis of the Ethanol Moiety

Reduction of Ketones

  • Reagents : NaBH$$_4$$ in methanol or ethanol.
  • Example :
    $$
    \text{R-C=O} \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{R-CH}2\text{OH}
    $$
  • Yield : 74–99%.

Nucleophilic Substitution

  • Mesylation Followed by Hydrolysis :
    • Convert hydroxyl to mesylate (MsCl, Et$$3$$N).
    • Displace mesylate with hydroxide (NaOH/H$$2$$O).
  • Yield : 87–93%.

Protection and Deprotection Strategies

BOC Protection

  • Purpose : Prevent undesired side reactions at the amine group.
  • Method : Treat with di-tert-butyl dicarbonate (BOC$$_2$$O) in THF.
  • Deprotection : HCl in dioxane.

Benzyl Protection

  • Reagents : Benzyl chloroformate, K$$2$$CO$$3$$.
  • Hydrogenolysis : H$$_2$$, Pd/C, MeOH.

Purification and Characterization

Chromatography

  • Silica Gel Chromatography : Eluent: ethyl acetate/hexane (20–50%).
  • HPLC : C18 column, acetonitrile/water gradient.

Crystallization

  • Solvents : Ethyl acetate, isopropanol.
  • Example : Recrystallization from ethyl acetate yields 74% pure product.

Spectroscopic Analysis

  • $$^1$$H NMR : Key signals: δ 1.33 (s, CH$$3$$), 3.53 (m, CH$$2$$OH), 2.65 (p, cyclobutane).
  • LC-MS : [M+H]$$^+$$ = 130.1.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages
Reductive Amination Cyclobutanone → Methylaminoethanol 85–90 >95 High yield, one-pot
Alkylation Cyclobutylbromide + Methylamine 70–80 90 Scalable
Photocycloaddition [2+2] reaction + Reduction 50 80 Builds complex ring systems

Challenges and Optimization

  • Stereochemical Control : Asymmetric hydrogenation using Rh/(R)-BINAP catalysts achieves >90% ee.
  • Ring Strain Mitigation : Use polar aprotic solvents (DMSO) to stabilize intermediates.
  • Scalability : Continuous flow systems improve safety for exothermic steps (e.g., Grignard reactions).

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methylamino)cyclobutyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines.

Scientific Research Applications

2-[3-(Methylamino)cyclobutyl]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(Methylamino)cyclobutyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety may facilitate its binding to hydrophilic sites, while the methylamino group can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Structural Differences Molecular Weight Key Properties/Applications Evidence Source
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol 2286695-06-3 Benzyloxy group at 3-position 235.32 g/mol Increased lipophilicity; research use only
cis-2-[3-(Dimethylamino)cyclobutyl]ethanol 2920389-72-4 Dimethylamino (-N(CH₃)₂) at 3-position Not provided Higher basicity; pharmaceutical intermediate
2-(3,3-Difluorocyclobutyl)ethanol 1056467-54-9 Difluoro (-F₂) at 3,3-positions; no amine 136.14 g/mol Enhanced metabolic stability; synthetic intermediate
(3-Methyl-cyclobutyl)-methanol 24070-81-3 Methyl group at 3-position; no ethanol/amine Not provided Simpler structure; limited solubility

Structural and Functional Insights:

  • Substituent Effects: Benzyloxy Derivative (CAS 2286695-06-3): The benzyloxy group introduces aromaticity and lipophilicity, which may improve membrane permeability but reduce water solubility compared to the target compound . Dimethylamino Analog (CAS 2920389-72-4): Replacement of methylamino with dimethylamino increases steric bulk and basicity (pKa ~10–11 for dimethylamino vs. Difluoro Derivative (CAS 1056467-54-9): Fluorination at the cyclobutyl ring enhances electronic effects and metabolic stability, making it suitable for agrochemical or medicinal chemistry applications .
  • Physicochemical Properties: Ethanol-containing analogs (e.g., CAS 2286695-06-3) likely exhibit higher polarity than the methyl-substituted (3-Methyl-cyclobutyl)-methanol (CAS 24070-81-3), impacting solubility and formulation strategies .
  • Toxicity and Safety: While specific toxicity data for 2-[3-(Methylamino)cyclobutyl]ethanol is unavailable, structurally related compounds like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) show acute oral toxicity (Category 4) and eye damage risks (Category 1), emphasizing the need for careful handling in amine-containing analogs .

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